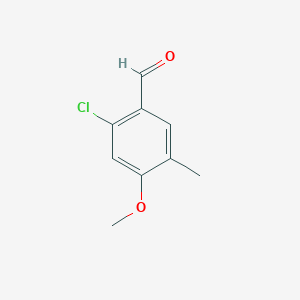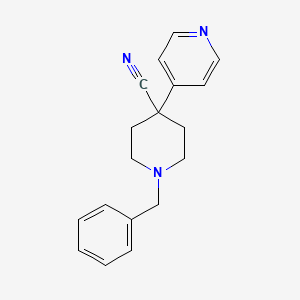
Benzothiazole, 2-(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-(2-chloroethyl)- is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(2-chloroethyl)- typically involves the acetylation of 2-amino benzothiazole derivatives. One common method is the reaction of 2-amino benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in chloroform . This reaction yields N-(1,3-benzothiazole-2-yl)-2-chloroacetamide, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for Benzothiazole, 2-(2-chloroethyl)- often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Benzothiazole, 2-(2-chloroethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-(2-chloroethyl)- involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino Benzothiazole: A precursor in the synthesis of Benzothiazole, 2-(2-chloroethyl)-.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Studied for its anticancer properties.
Uniqueness
Benzothiazole, 2-(2-chloroethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloroethyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H8ClNS |
|---|---|
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 |
Clave InChI |
OZAPVWSAWIUVSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



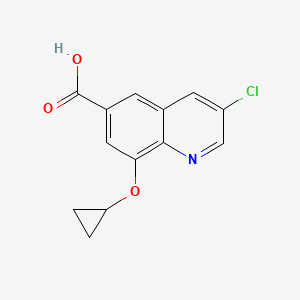



![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)
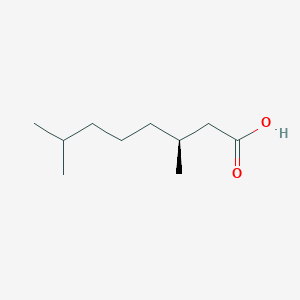
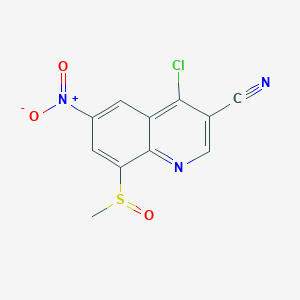
![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)


![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)
